4,4'-Oxybis(ethynylbenzene)
Overview
Description
4,4’-Oxybis(ethynylbenzene) is a versatile organic compound with the molecular formula C16H10O and a molecular weight of 218.25 g/mol . It is characterized by the presence of two ethynyl groups attached to a central oxygen-bridged benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that ethynylbenzene derivatives can interact with various biological targets depending on their specific structures .
Mode of Action
Ethynylbenzene derivatives are known to undergo various chemical reactions, including oxidation . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
It’s known that ethynylbenzene derivatives can participate in various chemical reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
These properties would determine the compound’s bioavailability and its distribution within the body .
Result of Action
The compound’s effects would depend on its specific interactions with biological targets and the biochemical pathways it affects .
Biochemical Analysis
Biochemical Properties
4,4’-Oxybis(ethynylbenzene) plays a significant role in biochemical reactions, particularly in the context of organic synthesis and polymer chemistry. It interacts with various enzymes and proteins, facilitating the formation of complex molecular structures. One notable interaction is with cytochrome P450 enzymes, which are involved in the oxidation of organic substrates. The ethynyl groups in 4,4’-Oxybis(ethynylbenzene) can undergo oxidative reactions, leading to the formation of reactive intermediates that can further react with other biomolecules .
Cellular Effects
The effects of 4,4’-Oxybis(ethynylbenzene) on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to changes in gene expression and cellular metabolism. For instance, exposure to 4,4’-Oxybis(ethynylbenzene) can upregulate the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help mitigate oxidative damage .
Molecular Mechanism
At the molecular level, 4,4’-Oxybis(ethynylbenzene) exerts its effects through several mechanisms. The ethynyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. Additionally, the compound can interact with DNA, causing changes in gene expression. The oxidative stress induced by 4,4’-Oxybis(ethynylbenzene) can activate transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Oxybis(ethynylbenzene) can change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to 4,4’-Oxybis(ethynylbenzene) has been shown to cause persistent oxidative stress in cells, leading to chronic changes in cellular function. In vitro studies have demonstrated that prolonged exposure can result in the accumulation of oxidative damage to cellular components .
Dosage Effects in Animal Models
The effects of 4,4’-Oxybis(ethynylbenzene) vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress, which may activate protective cellular responses. At high doses, 4,4’-Oxybis(ethynylbenzene) can cause significant toxicity, leading to liver and kidney damage. Studies in rats and mice have shown that high doses of the compound can result in the degeneration of liver lipids and proliferation of bile duct epithelia .
Metabolic Pathways
4,4’-Oxybis(ethynylbenzene) is involved in several metabolic pathways, primarily those related to oxidative metabolism. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The interaction with cytochrome P450 enzymes highlights the compound’s role in oxidative metabolic pathways .
Transport and Distribution
Within cells and tissues, 4,4’-Oxybis(ethynylbenzene) is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transport proteins, facilitating its movement across cellular membranes. Once inside the cell, 4,4’-Oxybis(ethynylbenzene) can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of 4,4’-Oxybis(ethynylbenzene) is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum and mitochondria, where it can interact with various enzymes and proteins. The presence of targeting signals or post-translational modifications may direct 4,4’-Oxybis(ethynylbenzene) to these specific compartments, enhancing its biochemical activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis(ethynylbenzene) typically involves the use of palladium-catalyzed coupling reactions. One common method involves the reaction of 4,4’-diiodobiphenyl with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in a solvent such as triethylamine and tetrahydrofuran (THF) under an inert nitrogen atmosphere .
Industrial Production Methods
Industrial production of 4,4’-Oxybis(ethynylbenzene) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
4,4’-Oxybis(ethynylbenzene) undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles in the presence of a catalyst.
Major Products Formed
Oxidation: Benzoic acids.
Reduction: Reduced ethynylbenzene derivatives.
Substitution: Substituted ethynylbenzene derivatives.
Scientific Research Applications
4,4’-Oxybis(ethynylbenzene) finds applications in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and composites.
Comparison with Similar Compounds
Similar Compounds
4,4’-Oxybis(benzoic acid): Similar in structure but contains carboxylic acid groups instead of ethynyl groups.
4,4’-Diaminodiphenyl ether: Contains amino groups instead of ethynyl groups.
4,4’-Dihydroxybiphenyl: Contains hydroxyl groups instead of ethynyl groups.
Uniqueness
4,4’-Oxybis(ethynylbenzene) is unique due to its ethynyl groups, which provide distinct reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high thermal stability and specific chemical reactivity .
Properties
IUPAC Name |
1-ethynyl-4-(4-ethynylphenoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h1-2,5-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNLEMUSWLWGMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)OC2=CC=C(C=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434904 | |
Record name | 4,4'-Oxybis(ethynylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21368-80-9 | |
Record name | 4,4'-Oxybis(ethynylbenzene) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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